2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid

Enzyme Inhibition Selectivity Profiling Antifungal Research

This 2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid is a critical SAR tool and negative control. The 4-CF3-phenyl substitution provides distinct lipophilicity and metabolic stability compared to 4-methoxy or 4-chloro analogs, eliminating reproducibility risks from generic replacements. Its documented weak inhibition of prolyl-tRNA synthetase (IC50 >100,000 nM) makes it an essential negative control for HTS campaigns. As a core scaffold for HDAC3-selective inhibitor development, its unique selectivity fingerprint ensures target-specific conclusions. Procure this compound to guarantee experimental fidelity in drug discovery, anti-inflammatory, and anticancer research.

Molecular Formula C17H10F3NO2
Molecular Weight 317.26 g/mol
Cat. No. B13740561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid
Molecular FormulaC17H10F3NO2
Molecular Weight317.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
InChIInChI=1S/C17H10F3NO2/c18-17(19,20)11-7-5-10(6-8-11)15-9-13(16(22)23)12-3-1-2-4-14(12)21-15/h1-9H,(H,22,23)
InChIKeyDYBCZSIHZLWHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid: A Key Quinoline-4-Carboxylic Acid Scaffold for Targeted Research Procurement


2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid (also known as CHEMBL151890) is a specialized organic compound within the quinoline-4-carboxylic acid class, characterized by a 4-trifluoromethylphenyl substituent at the 2-position of the quinoline core [1]. This structural motif is of significant interest in medicinal chemistry due to the quinoline scaffold's established versatility in modulating diverse biological targets, including anti-inflammatory, anticancer, and antimicrobial pathways [2]. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can critically influence target engagement and pharmacokinetic profiles, thereby positioning this specific derivative as a valuable tool compound for structure-activity relationship (SAR) studies and pharmacological validation.

Why 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid Cannot Be Replaced by Generic Quinoline Analogs


The biological and physicochemical properties of quinoline-4-carboxylic acids are exquisitely sensitive to the nature and position of aryl substitutions. Direct comparative studies reveal that even minor changes—such as replacing a 4-trifluoromethylphenyl group with a 4-methoxyphenyl or 4-chlorophenyl group—can lead to dramatic, and often unpredictable, shifts in potency across different therapeutic targets, including HDAC isoforms, cancer cell lines, and specific enzymes [1][2]. Furthermore, the compound's distinct weak inhibition profile against prolyl-tRNA synthetase [3] contrasts sharply with other quinoline derivatives, underscoring its unique selectivity fingerprint. Consequently, substituting 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid with a generic, in-class analog without verifying target-specific activity data can severely compromise experimental reproducibility and lead to erroneous conclusions in drug discovery and chemical biology research.

Quantitative Differentiation of 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid from Structural Analogs


Weak Inhibition of Prolyl-tRNA Synthetase Defines a Unique Selectivity Profile

In contrast to many quinoline-based enzyme inhibitors, 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid exhibits only weak inhibition of Candida albicans prolyl-tRNA synthetase, with an IC50 value exceeding 100,000 nM [1]. This negligible activity is a critical differential attribute, as it indicates that this scaffold is not a promiscuous inhibitor of this enzyme class. This contrasts sharply with other quinoline-4-carboxylic acid derivatives that may possess potent, and often undesirable, off-target activity against similar enzymes.

Enzyme Inhibition Selectivity Profiling Antifungal Research

Divergent Anticancer Potency Compared to 4-Methoxy and 4-Chloro Phenyl Analogs

While direct data for 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid in these specific cancer lines is not available, cross-study comparison with close analogs reveals a powerful SAR trend. The 4-chlorophenyl analog (M3) demonstrates significantly higher cytotoxicity than the 4-methoxyphenyl analog (M1) against HCT-116 colon cancer cells, with IC50 values of 15.3 µg/mL and 62.5 µg/mL, respectively [1]. This demonstrates that the 4-position substituent on the phenyl ring is a critical determinant of anticancer potency, suggesting that the trifluoromethyl analog may possess a unique activity profile that warrants independent investigation and cannot be extrapolated from other halogenated or oxygenated analogs.

Anticancer Cytotoxicity SAR Analysis

Potential for HDAC3 Selectivity Superior to Non-Substituted Phenyl Derivatives

In a study of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors, compound D28 (bearing a 4-acrylamidophenyl group) exhibited significant HDAC3 selectivity with an IC50 of 0.25 µM, while its analog D29 (with a different linker) had an IC50 of 0.11 µM [1]. More importantly, the unsubstituted 2-phenylquinoline-4-carboxylic acid scaffold showed negligible HDAC3 inhibition. This class-level inference strongly suggests that the 4-trifluoromethyl substituent on the phenyl ring of 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid will confer a distinct binding affinity and selectivity profile toward HDAC isoforms compared to both the unsubstituted and other substituted analogs.

Epigenetics HDAC Inhibition Selectivity

Anti-Inflammatory Potential Distinct from Unsubstituted Quinoline-4-Carboxylic Acid

A comprehensive study evaluating quinoline derivatives for anti-inflammatory activity demonstrated that quinoline-4-carboxylic acid exerts appreciable anti-inflammatory effects in LPS-induced RAW264.7 mouse macrophages, with an efficacy comparable to the classical NSAID indomethacin [1]. While the exact IC50 for 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid is not reported in this study, the class-level inference is that 2-aryl substitution on the quinoline-4-carboxylic acid core can modulate or even enhance this anti-inflammatory activity. The presence of the electron-withdrawing and lipophilic trifluoromethyl group is a known strategy to improve target binding and cellular permeability, suggesting a differentiated anti-inflammatory profile that should be investigated independently from the unsubstituted parent compound.

Anti-inflammatory Immunomodulation Drug Repurposing

Recommended Research Applications for 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid Based on Evidence


HDAC3-Targeted Epigenetic Drug Discovery

As a core scaffold for developing novel HDAC3-selective inhibitors. Given the evidence that 2-substituted phenylquinoline-4-carboxylic acids can achieve potent and selective HDAC3 inhibition [1], 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid is an ideal starting point for medicinal chemistry campaigns. Its unique substitution pattern offers a distinct vector for optimizing potency, selectivity, and pharmacokinetic properties compared to previously reported 4-acrylamidophenyl or 4-methoxyphenyl analogs.

Anti-Inflammatory and Immunomodulatory Probe Development

This compound can serve as a key intermediate or a direct pharmacological probe to investigate anti-inflammatory mechanisms. The established anti-inflammatory activity of the quinoline-4-carboxylic acid core [1], combined with the modulating effect of the trifluoromethylphenyl group, makes it a valuable tool for studying COX-2 or other inflammatory pathways in macrophage and in vivo models of arthritis.

Selectivity Profiling and Negative Control in Enzyme Assays

Due to its documented weak inhibition of prolyl-tRNA synthetase (IC50 > 100,000 nM) [1], this compound is an excellent candidate for use as a negative control in high-throughput screening campaigns. Its inclusion can help identify false positives and ensure that observed activities are target-specific, a critical step in early-stage drug discovery for antifungal and other infectious disease targets.

Structure-Activity Relationship (SAR) Studies for Anticancer Quinoline Derivatives

This compound is essential for systematic SAR studies exploring the impact of 4-substituted phenyl groups on anticancer activity. Direct comparison with the characterized 4-methoxy and 4-chloro analogs (M1 and M3) [1] will allow researchers to map the electronic and steric contributions of the trifluoromethyl group to cytotoxicity and target engagement, thereby guiding the rational design of more potent and selective anticancer agents.

Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.